2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline
Description
2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline is a halogenated quinazoline derivative featuring a dichloro substitution at positions 2 and 4, a methoxy group at position 6, and a propan-2-yloxy (isopropoxy) group at position 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Modifications at specific positions on the quinazoline scaffold are known to influence biological activity, particularly in oncology and analgesia .
Properties
CAS No. |
62484-30-4 |
|---|---|
Molecular Formula |
C12H12Cl2N2O2 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
2,4-dichloro-6-methoxy-7-propan-2-yloxyquinazoline |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-6(2)18-10-5-8-7(4-9(10)17-3)11(13)16-12(14)15-8/h4-6H,1-3H3 |
InChI Key |
CZPUSPHJMIXUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OC |
Origin of Product |
United States |
Biological Activity
2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂Cl₂N₂O₂
- Molecular Weight : 259.09 g/mol
- CAS Number : 71385955
The biological activity of 2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. This compound may inhibit pathways involved in tumor growth by targeting specific kinases.
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Cytotoxic Effects : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Anticancer Activity
Recent studies have demonstrated the efficacy of 2,4-Dichloro-6-methoxy-7-[(propan-2-yl)oxy]quinazoline against several cancer cell lines. The following table summarizes key findings from various research studies:
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
| Pathogen | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | Bactericidal | |
| Escherichia coli | 1.0 | Bacteriostatic | |
| Candida albicans | 0.25 | Fungicidal |
Case Studies
- In Vitro Study on Anticancer Effects : A study conducted on various human cancer cell lines revealed that the compound exhibited significant cytotoxicity, particularly against MCF-7 and PC3 cells, with IC50 values indicating effective concentrations for inducing cell death through apoptosis pathways .
- Antimicrobial Efficacy Assessment : The antimicrobial properties were evaluated using standard broth microdilution methods against multiple pathogens. Results indicated that the compound effectively inhibited the growth of both bacteria and fungi, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of quinazoline derivatives depend heavily on substituent groups. Below is a comparative analysis of key analogs:
Key Observations :
- Alkoxy Chains: The 7-position alkoxy group (e.g., propan-2-yloxy vs. morpholinopropoxy) influences solubility and target affinity. Longer chains with tertiary amines (e.g., morpholine, piperazine) improve cellular permeability .
- Biological Activity: Substitutions at position 4 (e.g., anilino groups in ) are critical for tyrosine kinase inhibition, while dichloro derivatives (e.g., ) are associated with epigenetic modulation (G9a inhibition) .
Q & A
Q. Advanced
- C4 Chloro : Enhances hydrophobic interactions with kinase pockets (e.g., EGFR T790M mutants ).
- C7 Propan-2-yloxy : Increases solubility and metabolic stability compared to benzyloxy groups.
- C6 Methoxy : Acts as a hydrogen bond acceptor, critical for hinge-region binding in kinases . SAR studies comparing 7-alkoxy variants show IC differences of up to 100-fold .
What safety precautions are required for handling chloro-quinazoline intermediates?
Q. Basic
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Conduct reactions in fume hoods due to volatile chlorination agents (e.g., POCl).
- Neutralize waste with 10% NaHCO before disposal . Toxicity data for analogs (e.g., TDLo = 35 mg/kg in mice ) underscore the need for rigorous safety protocols.
How can computational tools aid in optimizing quinazoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
